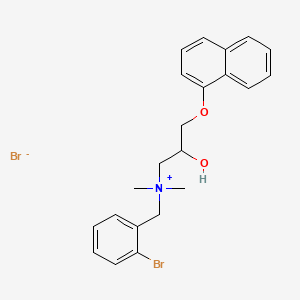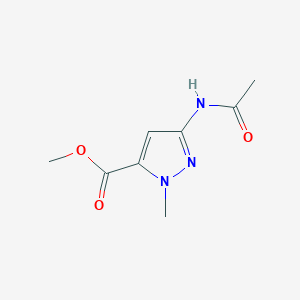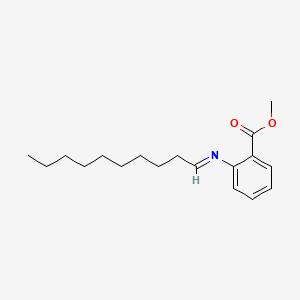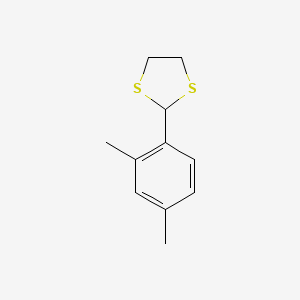
1,3-Dithiolane, 2-(2,4-xylyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dithiolane, 2-(2,4-xylyl)- is an organosulfur compound that belongs to the class of 1,3-dithiolanes These compounds are characterized by a five-membered ring containing two sulfur atoms and three carbon atoms The 2-(2,4-xylyl) substitution indicates the presence of a 2,4-dimethylphenyl group attached to the second carbon of the dithiolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dithiolanes can be synthesized through the reaction of carbonyl compounds with 1,2-ethanedithiol in the presence of a Brönsted or Lewis acid catalyst . For the specific synthesis of 1,3-Dithiolane, 2-(2,4-xylyl)-, the starting material would be 2,4-dimethylbenzaldehyde. The reaction typically involves the following steps:
Formation of the Thioacetal: The aldehyde (2,4-dimethylbenzaldehyde) reacts with 1,2-ethanedithiol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to form the thioacetal.
Cyclization: The thioacetal undergoes cyclization to form the 1,3-dithiolane ring.
Industrial Production Methods
Industrial production of 1,3-dithiolanes often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as perchloric acid adsorbed on silica gel have been found to be highly efficient and reusable for the formation of 1,3-dithiolanes under solvent-free conditions at room temperature .
Chemical Reactions Analysis
Types of Reactions
1,3-Dithiolane, 2-(2,4-xylyl)- can undergo various chemical reactions, including:
Oxidation: Oxidation of 1,3-dithiolanes can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert 1,3-dithiolanes back to the parent carbonyl compounds.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Butyllithium, organolithium reagents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Parent carbonyl compounds.
Substitution: Organolithium intermediates, various substituted products.
Scientific Research Applications
1,3-Dithiolane, 2-(2,4-xylyl)- has several applications in scientific research:
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 1,3-Dithiolane, 2-(2,4-xylyl)- involves its ability to form stable complexes with various molecular targets. The sulfur atoms in the dithiolane ring can coordinate with metal ions, making it useful in catalysis and as a ligand in coordination chemistry. Additionally, the compound can undergo redox reactions, which may contribute to its biological activity .
Comparison with Similar Compounds
Similar Compounds
1,2-Dithiolane: An isomer of 1,3-dithiolane with the sulfur atoms adjacent to each other.
1,3-Dithiane: A six-membered ring analog of 1,3-dithiolane with similar chemical properties.
Uniqueness
1,3-Dithiolane, 2-(2,4-xylyl)- is unique due to the presence of the 2,4-dimethylphenyl group, which imparts specific steric and electronic properties. This substitution can influence the compound’s reactivity and stability, making it distinct from other 1,3-dithiolanes and related compounds .
Properties
CAS No. |
83521-73-7 |
|---|---|
Molecular Formula |
C11H14S2 |
Molecular Weight |
210.4 g/mol |
IUPAC Name |
2-(2,4-dimethylphenyl)-1,3-dithiolane |
InChI |
InChI=1S/C11H14S2/c1-8-3-4-10(9(2)7-8)11-12-5-6-13-11/h3-4,7,11H,5-6H2,1-2H3 |
InChI Key |
TYVFJOFGAWUPTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2SCCS2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![tert-butyl N-[(2R)-3-methyl-1-oxo-1-pyrrolidin-1-ylpentan-2-yl]carbamate](/img/structure/B13786738.png)
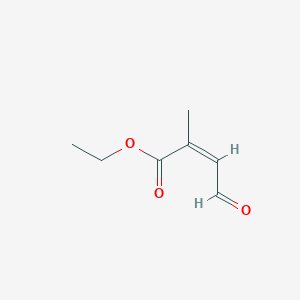

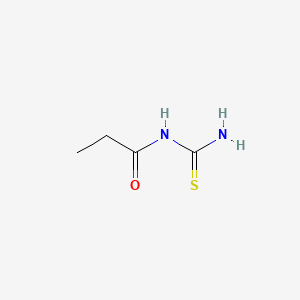

![5-[(3S)-3-propan-2-ylpiperazin-1-yl]sulfonylisoquinoline;dihydrochloride](/img/structure/B13786763.png)
